Azacycloundecan-2-one
Overview
Description
Synthesis Analysis
The synthesis of azacyclic compounds often involves complex reactions where key steps include cycloadditions, ring-closing metathesis (RCM), and redox reactions. A notable method includes the gold-catalyzed stereoselective synthesis through a redox/[2 + 2 + 1] cycloaddition cascade, demonstrating the efficiency of combining α-carbonyl carbenoids, nitroso species, and external alkenes to construct the core structures of complex azacyclic compounds (Jadhav et al., 2011). Another approach involves the synthesis of N-Boc-azocan-5-one, highlighting the versatility of RCM reactions in forming azacycloalkanes (Morales-Chamorro & Vázquez, 2018).
Molecular Structure Analysis
The molecular structure of azacyclic compounds like Azacycloundecan-2-one is intricate, often requiring detailed analysis to understand their conformation and stereochemistry. X-ray diffraction studies and nOe experiments are crucial in revealing the conformational preferences of these molecules, as seen in compounds with similar structural frameworks (Cepas & North, 1997).
Chemical Reactions and Properties
Azacyclic compounds undergo a variety of chemical reactions, including cycloadditions, which are pivotal in expanding their chemical diversity. For instance, the [3 + 3] cycloaddition of azides with in situ formed azaoxyallyl cations offers an efficient method to synthesize tetrazines, showcasing the reactivity and versatility of azacyclic frameworks in synthesizing complex heterocycles (Xu et al., 2018).
Scientific Research Applications
Inhibition of DNA Methylation and Cancer Therapy : Azacytidine analogs, such as 5-azacytidine, have been found to inhibit DNA methylation, leading to their use in cancer therapy, particularly for acute myelogenous leukemia (Christman, 2002).
Corrosion Inhibition on Iron Surfaces : Theoretical studies using molecular orbital and density functional methods indicate that azacycloundecane shows a stronger interaction with iron surfaces compared to dialkyl amines, suggesting its potential use in preventing corrosion (Satoh & Fujimoto, 2011).
Skin Permeation Enhancement : Compounds like 1-dodecylazacycloheptan-2-one (Azone) are known to enhance skin permeation, demonstrating effects such as hemolysis and increasing membrane permeability (Katsu et al., 1989).
Inhibition of Ribonucleotide Reductase in Leukemia : 5-azacytidine has been identified as a potent inhibitor of RRM2 in leukemia cell lines, mice, and bone marrow mononuclear cells from acute myeloid leukemia patients. This inhibition disrupts deoxyribonucleotide pools, identifying RRM2 as a new target for 5-azacytidine in leukemia treatment (Aimiuwu et al., 2012).
Myotube Formation in Cell Cultures : 5-azacytidine treatment can induce the formation of functional myotubes from non-myoblast precursors in cell cultures, highlighting its role in cellular differentiation (Constantinides, Jones, & Gevers, 1977).
Inhibition of S-adenosyl-L-methionine Methyltransferases in Plants : 25-azacycloartanol has been identified as a potent inhibitor of specific methyltransferases in plant cells, influencing sterol content in plants (Rahier et al., 1980).
Enhancement of Topical Drug Delivery : Studies have shown that Azone (1-dodecylazacycloheptan-2-one) can significantly enhance the percutaneous delivery of drugs such as metronidazole, highlighting its potential in topical drug delivery systems (Wotton et al., 1985).
Percutaneous Penetration Enhancement : Azone, or 1-dodecylazacycloheptan-2-one, has been demonstrated to effectively enhance the percutaneous absorption of various chemicals, suggesting its utility in transdermal drug delivery systems (Stoughton, 1982).
Future Directions
The future directions of research on Azacycloundecan-2-one could involve further exploration of its synthesis processes, its chemical reactions, and its potential biological activities. As the compound belongs to the class of macrolactams, it may also be of interest to investigate its potential applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Azacycloundecan-2-one is a complex organic compound . More research is needed to identify its primary targets and their roles.
Biochemical Pathways
This compound belongs to the class of organic compounds known as macrolactams . These are cyclic amides of amino carboxylic acids, having a 1-azacycloalkan-2-one structure . .
properties
IUPAC Name |
azacycloundecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPUQZASCZTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)NCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26710-03-2 | |
Record name | Azacycloundecan-2-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26710-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60143568 | |
Record name | Azacycloundecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-89-8 | |
Record name | Azacycloundecan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1009-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azacycloundecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azacycloundecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azacycloundecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Azacycloundecan-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U4GZ4BV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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